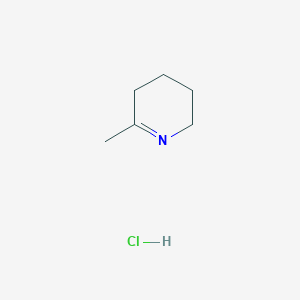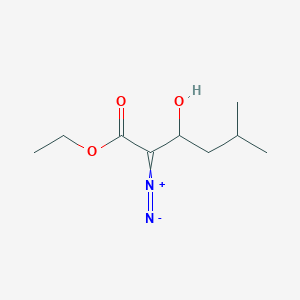
2-Diazonio-1-ethoxy-3-hydroxy-5-methylhex-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-ethoxy-3-hydroxy-5-methylhex-1-en-1-olate is a chemical compound with the molecular formula C8H14N2O3 It is known for its unique structure, which includes a diazonium group, an ethoxy group, a hydroxy group, and a methyl group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-3-hydroxy-5-methylhex-1-en-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl). The ethoxy group is introduced through an esterification reaction, while the hydroxy group can be introduced via hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the diazonium group, converting it into an amine.
Substitution: The diazonium group can be substituted by various nucleophiles, such as halides, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or potassium iodide (KI) are often used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted hexene derivatives.
Scientific Research Applications
2-Diazonio-1-ethoxy-3-hydroxy-5-methylhex-1-en-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-ethoxy-3-hydroxy-5-methylhex-1-en-1-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including the development of new drugs and industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
- 2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate
Uniqueness
2-Diazonio-1-ethoxy-3-hydroxy-5-methylhex-1-en-1-olate is unique due to its specific combination of functional groups and its hexene backbone. This structure imparts distinct reactivity and properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
693810-98-9 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 2-diazo-3-hydroxy-5-methylhexanoate |
InChI |
InChI=1S/C9H16N2O3/c1-4-14-9(13)8(11-10)7(12)5-6(2)3/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
HGRJFOUVDGERJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)
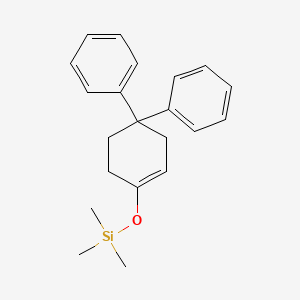
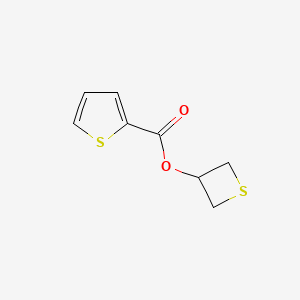
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)

![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
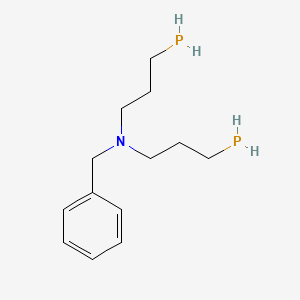
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
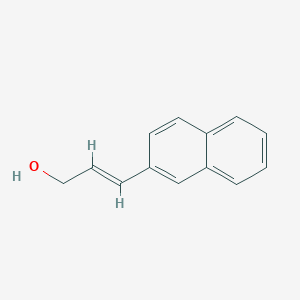
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
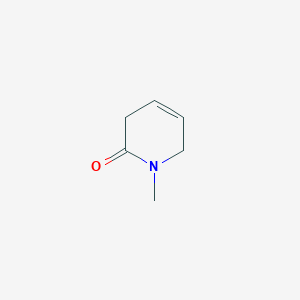
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
